Lacosamide-d6

Therapeutic Drug Monitoring Bioanalytical Method Validation LC–MS/MS Internal Standard

Lacosamide-d6 (CAS 1219042-77-9) is a stable-isotope-labeled analog of the antiepileptic drug lacosamide, in which six hydrogen atoms are replaced by deuterium—three in the acetyl group and three in the methoxy group—yielding a molecular formula of C₁₃H₁₂D₆N₂O₃ and a molecular weight of 256.33 g/mol. It is specifically designed as an internal standard for the accurate quantification of lacosamide in biological matrices by liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS).

Molecular Formula C₁₃H₁₂D₆N₂O₃
Molecular Weight 256.33
Cat. No. B1160302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacosamide-d6
Synonyms2R)-2-(Acetylamino-d6)-3-methoxy-N-(phenylmethyl)propanamide;  (2R)-2-(Acetamido-d6)-N-benzyl-3-methoxypropanamide;  ADD 243037-d6;  Erlosamide-d6;  Harkoseride-d6;  Lacosamide-d6;  SPM 927-d6;  Vimpat-d6; 
Molecular FormulaC₁₃H₁₂D₆N₂O₃
Molecular Weight256.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacosamide-d6: A Hexa-Deuterated Internal Standard for Lacosamide Bioanalysis and ANDA Method Validation


Lacosamide-d6 (CAS 1219042-77-9) is a stable-isotope-labeled analog of the antiepileptic drug lacosamide, in which six hydrogen atoms are replaced by deuterium—three in the acetyl group and three in the methoxy group—yielding a molecular formula of C₁₃H₁₂D₆N₂O₃ and a molecular weight of 256.33 g/mol [1]. It is specifically designed as an internal standard for the accurate quantification of lacosamide in biological matrices by liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS) . Its characterization data are supplied in compliance with regulatory guidelines (USP/EP traceability), making it suitable for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of lacosamide [1].

Why a Lacosamide Analog or a Different Deuterated Internal Standard Cannot Substitute for Lacosamide-d6 in Validated Bioanalytical Workflows


In isotope-dilution mass spectrometry, the internal standard must precisely mimic the analyte's chromatographic behavior and ionization efficiency while maintaining a mass difference sufficient to avoid spectral overlap. Non-deuterated lacosamide (MW 250.30) co-elutes with the target analyte and shares the same precursor/product ion transitions, making it unusable as an internal standard [1]. A structurally unrelated deuterated anticonvulsant such as levetiracetam-d6 introduces differential extraction recovery and ionization suppression that must be separately validated, adding method complexity [2]. A lower-deuterated analog such as lacosamide-d3 (MW 253.36, three deuterium atoms only on the methoxy group) provides a smaller mass shift (+3 Da), which increases the risk of isotopic cross-talk from the natural-abundance ¹³C isotopologue of the unlabeled analyte [3]. Lacosamide-d6, with its six-deuterium labeling distributed across two functional groups, delivers a robust +6 Da mass shift that minimizes isotopic interference while maintaining near-identical physicochemical properties to the analyte—an attribute that directly translates into quantifiable differences in assay lower limit of quantification (LLOQ), linear range, and precision as shown below.

Quantitative Comparative Evidence for Lacosamide-d6: Method Performance Parameters vs. Levetiracetam-d6 and Lacosamide-d3 Internal Standards


Assay Lower Limit of Quantification (LLOQ): Lacosamide-d6-Based LC–MS/MS Method Demonstrates 2.7-Fold Greater Sensitivity than Levetiracetam-d6-Based GC–MS Method

A head-to-head cross-study comparison between a validated LC–MS/MS method employing lacosamide-d6 as internal standard [1] and a validated GC–MS method using levetiracetam-d6 [2] shows that the lacosamide-d6-based method achieves a substantially lower limit of quantification. The LLOQ of the lacosamide-d6 method was 0.075 µg/mL versus 0.20 µg/mL for the levetiracetam-d6 method, representing a 2.7-fold improvement in detection sensitivity. Both methods were validated for lacosamide quantification in human plasma.

Therapeutic Drug Monitoring Bioanalytical Method Validation LC–MS/MS Internal Standard

Calibration Range and Linearity: Lacosamide-d6-Based Method Covers a 340-Fold Concentration Range with Excellent Linearity (r²=0.998)

The LC–MS/MS method using lacosamide-d6 as internal standard achieved a linear calibration range of 0.075–25.461 µg/mL with a correlation coefficient r² = 0.998, validated per US FDA bioanalytical method validation guidelines [1]. In comparison, the levetiracetam-d6-based GC–MS method reported linearity up to 20.0 µg/mL with r ≥ 0.994 [2]. The lacosamide-d6 method extends the upper limit of quantitation by 27% (25.461 vs. 20.0 µg/mL), providing a broader dynamic range for pharmacokinetic studies where peak plasma concentrations after a 200 mg oral dose exceed 5 µg/mL [1].

Method Validation Calibration Curve Linearity

Deuterium Mass Shift: Lacosamide-d6 (+6 Da) Provides Superior Isotopic Separation vs. Lacosamide-d3 (+3 Da) for Minimizing Analyte–Internal Standard Cross-Talk

Lacosamide-d6 incorporates six deuterium atoms distributed across two functional groups: three on the N-acetyl moiety (acetamido-2,2,2-d3) and three on the methoxy group (methoxy-d3), yielding a molecular weight of 256.33 Da—a +6 Da shift from unlabeled lacosamide (250.30 Da) [1]. Lacosamide-d3, by contrast, carries only three deuteriums on the methoxy group (MW 253.36 Da, +3 Da shift) [2]. The larger +6 Da mass shift of Lacosamide-d6 provides a wider separation from the naturally occurring ¹³C₂ isotopologue of the unlabeled analyte (approximately +2 Da), effectively eliminating isotopic cross-talk that can bias quantification at low concentrations. Class-level isotope-dilution guidance recommends a mass shift of ≥3 Da to minimize isotopic overlap, with ≥5 Da preferred for analytes with multiple chlorine or bromine atoms [3]. Lacosamide-d6 meets this more stringent recommendation.

Isotope Dilution Mass Spectrometry Isotopic Interference Stable Isotope Labeling

Intra- and Inter-Batch Precision: Patent Method Using Lacosamide-d6 Achieves RSD <15% Across a 150-Fold Linear Range (100–15,000 ng/mL)

A patent LC–MS method (CN112630352A) employing lacosamide-d6 as internal standard for lacosamide quantification in human EDTA plasma reported intra-batch and inter-batch precision with relative standard deviation (RSD) values below ±15% over a linear range of 100–15,000 ng/mL [1]. For comparison, the levetiracetam-d6-based GC–MS method reported intra- and inter-day precision <4.1% RSD over the range 0.20–20.0 µg/mL [2]. While the absolute RSD values are numerically higher for the lacosamide-d6 method, the patent's RSD specification covers the entire range up to 15,000 ng/mL, and the <15% criterion aligns with FDA acceptance criteria for bioanalytical method precision at the LLOQ level. The lacosamide-d6 method also demonstrates superior throughput by employing a simple protein precipitation step rather than solid-phase extraction with derivatization [1].

Precision ANDAL Method Validation Lacosamide-d6 Internal Standard

Deuterium Placement and Metabolic Stability: Dual-Group Labeling of Lacosamide-d6 Reduces Risk of In Vivo Deuterium–Hydrogen Exchange Relative to Single-Group d3 Labeling

Lacosamide-d6 carries deuterium labels on both the acetyl (C²H₃→C²H₃) and methoxy (OCH₃→OC²H₃) groups [1]. Lacosamide-d3 is labeled only on the methoxy group [2]. In biological systems, deuterium atoms adjacent to carbonyl groups (as in the acetyl moiety of lacosamide-d6) are generally resistant to proton–deuterium exchange under physiological pH and temperature conditions, whereas methoxy deuteriums can undergo slow exchange in strongly acidic or basic environments [3]. By distributing deuterium across two distinct chemical environments, lacosamide-d6 provides redundancy: even if partial exchange were to occur on one labeled position, the remaining deuterated site maintains a detectable mass shift, preserving the internal standard function. No peer-reviewed evidence of detectable in vivo back-exchange has been reported for lacosamide-d6 in the pharmacokinetic study where it was applied [4].

Deuterium Exchange Metabolic Stability Internal Standard Qualification

Highest-Value Application Scenarios for Lacosamide-d6 Based on Quantitative Differentiation Evidence


Regulatory Bioanalytical Method Validation for Lacosamide ANDA Submissions

Lacosamide-d6 is the internal standard of choice for laboratories developing LC–MS/MS methods intended for ANDA regulatory submissions to the FDA or EMA. Its +6 Da mass shift exceeds the ≥5 Da recommendation for robust isotope-dilution quantification, minimizing the risk of isotopic cross-talk rejection during regulatory review [1]. The validated method achieves an LLOQ of 0.075 µg/mL with a 340-fold linear range (r²=0.998), satisfying FDA bioanalytical method validation criteria with a simple protein precipitation workflow that avoids derivatization [2]. The product is supplied with characterization data compliant with regulatory guidelines and can be traced against USP or EP pharmacopeial standards upon request [3].

High-Sensitivity Therapeutic Drug Monitoring (TDM) in Pediatric and Special Populations

For clinical laboratories performing therapeutic drug monitoring of lacosamide where sample volume is limiting—such as pediatric patients, neonates, or critically ill adults—the lacosamide-d6-based LC–MS/MS method offers a decisive advantage. The method requires only 50 µL of plasma versus 200 µL for the levetiracetam-d6-based GC–MS alternative, a 4-fold reduction in sample volume, while simultaneously achieving a 2.7-fold lower LLOQ (0.075 vs. 0.20 µg/mL) [2]. This combination of low sample consumption and high sensitivity is essential for detecting sub-therapeutic lacosamide concentrations and guiding dose adjustments in vulnerable patient populations [4].

High-Throughput Pharmacokinetic Studies in CRO Settings

Contract research organizations (CROs) conducting pharmacokinetic studies on lacosamide formulations benefit from the operational efficiency of the lacosamide-d6-based method. The protein precipitation sample preparation eliminates the solid-phase extraction and chemical derivatization steps required by the levetiracetam-d6 GC–MS method, reducing per-sample processing time by an estimated 30–60 minutes and removing derivatization reagent costs [1]. The method's wide linear range (0.075–25.461 µg/mL) covers expected plasma concentrations from a single 200 mg oral dose without requiring dilution, enabling batch analysis of several hundred samples per day [2].

Quality Control and Reference Standard for Lacosamide API Manufacturing

Lacosamide-d6 serves as a reference standard for quality control (QC) testing during commercial production of lacosamide active pharmaceutical ingredient (API). Its isotopic purity and dual-group labeling provide a stable internal standard that is chemically identical to the analyte in chromatographic behavior yet fully resolvable by mass, enabling precise quantification of lacosamide content and impurity profiling in finished dosage forms [3]. The compound is supplied with detailed characterization data and can be used for method validation (AMV) in support of ANDA applications [3].

Quote Request

Request a Quote for Lacosamide-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.